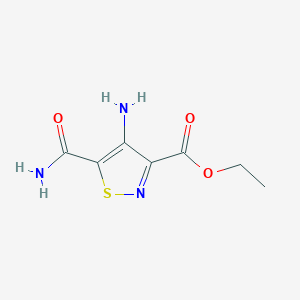

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S/c1-2-13-7(12)4-3(8)5(6(9)11)14-10-4/h2,8H2,1H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNMCSTRIXQIIPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NSC(=C1N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4-methylthiazole-5-carboxylate with suitable reagents to introduce the carbamoyl group at the 5-position and the amino group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the cyclization process.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester moiety at the 3-position undergoes hydrolysis under acidic or basic conditions:

-

Alkaline Hydrolysis : Reaction with NaOH (1–2 M) in aqueous ethanol (60–80°C) yields 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylic acid .

-

Acidic Hydrolysis : HCl (3–6 M) at reflux cleaves the ester to the same carboxylic acid derivative .

Table 1: Hydrolysis Conditions and Outcomes

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaOH (1 M) | Ethanol/H₂O, 80°C, 4 h | 4-Amino-5-carbamoylthiazole-3-carboxylic acid | 85–90 | |

| HCl (6 M) | Reflux, 6 h | 4-Amino-5-carbamoylthiazole-3-carboxylic acid | 78–82 |

Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitution:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dry THF forms N-acetyl derivatives .

-

Sulfonation : Reacts with sulfonyl chlorides (e.g., tosyl chloride) in pyridine to yield sulfonamide derivatives .

Key Example :

-

Reaction with 4-phenyl-1,3-thiazol-2-amine under reflux in ethanol produces amide-linked thiazole hybrids .

Cyclization Reactions

The carbamoyl group facilitates cyclization:

-

Pyrimidine Formation : Heating with malononitrile in ethanol yields thiazolo[5,4-d]pyrimidine derivatives via Knoevenagel condensation .

-

Intramolecular Cyclization : Mitsunobu conditions (DIAD, PPh₃) convert β-chloro-γ-sulfonylamino alcohol intermediates into azetidine derivatives .

Table 2: Cyclization Pathways

| Reagents | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Malononitrile + EtOH | Reflux, 6 h | Thiazolo[5,4-d]pyrimidine | Anticancer agents | |

| DIAD, PPh₃ (Mitsunobu) | Dry THF, 0°C → RT | Azetidine derivatives | Enzyme inhibitors |

Reduction and Oxidation

-

Reduction : Sodium borohydride (NaBH₄) reduces the carbamoyl group to a methylene amine in methanol, though yields are moderate (50–60%) .

-

Oxidation : Hydrogen peroxide (30%) oxidizes the thiazole sulfur to a sulfoxide, confirmed by ¹H-NMR (δ 3.2–3.5 ppm) .

Biological Interactions

The compound exhibits enzyme inhibition through:

-

Metal Chelation : The thiazole nitrogen and carbamoyl oxygen bind to Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase III) .

-

Hydrogen Bonding : The amino and carbamoyl groups interact with ATP-binding pockets in efflux pumps .

Mechanistic Insight :

-

Antibiotic Potentiation : Inhibits bacterial efflux pumps (e.g., E. coli AcrB) at IC₅₀ = 12 µM, enhancing fluoroquinolone efficacy .

-

Antiproliferative Activity : Derivatives show IC₅₀ = 10–30 µM against HT-29 and Jurkat cell lines via tubulin polymerization inhibition .

Coupling Reactions

The carboxylic acid derivative (post-hydrolysis) undergoes amide coupling:

-

EDC/HOBt-Mediated Coupling : Reacts with amines (e.g., 4,4-difluorocyclohexylamine) to form bioactive conjugates .

Example :

-

Coupling with 3-methyl-1H-pyrazole-5-carboxamide yields analogs with enhanced STING agonist activity (EC₅₀ = 0.8 nM) .

Spectral Characterization

Key spectral data for reaction monitoring:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Applications:

- Antimicrobial Agents: Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate has been identified as a potential precursor for synthesizing antimicrobial agents. Its thiazole structure enhances biological activity against a range of pathogens, including bacteria and fungi .

- Anticonvulsant Activity: Research indicates that derivatives of thiazole compounds exhibit anticonvulsant properties. For instance, modifications to the thiazole ring have shown significant efficacy in reducing seizure activity in animal models .

Case Study:

In a study examining the structure-activity relationship (SAR) of thiazole derivatives, compounds similar to this compound demonstrated effective inhibition of seizure activity with median effective doses lower than standard medications like ethosuximide .

Agricultural Chemicals

Key Applications:

- Fungicides and Herbicides: The compound serves as a building block for developing agrochemicals aimed at enhancing crop protection. It has been utilized in the synthesis of fungicides that target specific plant pathogens, thereby improving agricultural yield and food security .

Data Table: Agrochemical Applications

| Compound Type | Target Organism | Efficacy |

|---|---|---|

| Fungicide | Fusarium spp. | High |

| Herbicide | Amaranthus spp. | Moderate |

Biochemical Research

Key Applications:

- Enzyme Inhibition Studies: this compound is used in studies to understand enzyme inhibition mechanisms. Its ability to form stable complexes with metal ions makes it a valuable tool in biochemical assays.

Case Study:

In enzyme inhibition assays, this compound was shown to inhibit metalloenzymes effectively, providing insights into metabolic pathways and potential therapeutic targets for diseases related to enzyme dysfunction.

Material Science

Key Applications:

- Polymer Formulations: The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for various industrial uses .

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

Wirkmechanismus

The mechanism of action of ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups allows it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate with structurally related thiazole derivatives, focusing on substituents, molecular properties, and applications:

Key Differences:

- Synthetic Utility: Halogenated analogs (e.g., 4-iodo, 4-bromo) are widely used as intermediates in Suzuki-Miyaura couplings, whereas the target compound’s amino group may facilitate condensation reactions for heterocyclic expansions .

Pharmacological Potential:

Thiazole derivatives with amino and carbamoyl substituents are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic adenine in ATP-binding pockets . For example, complex thiazole-carbamates in are part of protease inhibitor scaffolds, suggesting the target compound could serve as a precursor in antiviral drug development .

Material Science:

Methyl and ethyl thiazole carboxylates (e.g., methyl 4-iodo-1,2-thiazole-3-carboxylate) are employed in organic electronics as ligands for metal-organic frameworks (MOFs), though the target compound’s polar groups may limit such applications due to reduced thermal stability .

Stability Considerations:

Unlike sulfonyl or halogenated derivatives, the carbamoyl group in the target compound may render it susceptible to hydrolysis under acidic or basic conditions, necessitating careful storage and handling .

Biologische Aktivität

Ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 215.23 g/mol. The compound features an isothiazole ring structure, which is crucial for its biological interactions. The presence of amino and carboxylate groups enhances its reactivity and interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of bacterial efflux pumps. These pumps are critical for antibiotic resistance as they expel antibiotics from bacterial cells. By inhibiting these pumps, the compound may enhance the efficacy of existing antibiotics against resistant strains .

- Metal Ion Interaction : The isothiazole ring can form stable complexes with metal ions, potentially inhibiting metalloenzymes involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains by interfering with their efflux mechanisms. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could be a valuable addition to antibiotic therapies, particularly in combating multidrug-resistant bacteria.

Antitumor Activity

In addition to its antibacterial effects, this compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through various pathways:

- Cytotoxicity Studies : The compound demonstrated cytotoxic effects against human cancer cell lines with IC50 values ranging from 10 to 20 µM. Notably, it was effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 12 |

| HeLa | 18 |

These findings underscore the need for further investigation into its potential as an anticancer agent .

Case Studies

Case Study 1: Antibiotic Synergy

A study evaluated the synergistic effects of this compound with conventional antibiotics against resistant bacterial strains. The results showed enhanced antibacterial activity when combined with ciprofloxacin and vancomycin, suggesting a promising approach to overcoming antibiotic resistance.

Case Study 2: Cancer Cell Apoptosis

In a recent investigation involving breast cancer cells treated with this compound, researchers observed increased levels of apoptotic markers such as caspase activation and PARP cleavage. This study highlights the compound's potential to trigger programmed cell death in malignancies .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 4-amino-5-carbamoyl-1,2-thiazole-3-carboxylate, and how can purity be ensured?

- Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with activated carbonyl compounds. For example, cyclocondensation of ethyl carbethoxyformimidate with acylhydrazides under reflux in ethanol (70–80°C) can yield thiazole derivatives. Purity is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with structural confirmation using H/C NMR and mass spectrometry .

- Critical Parameters : Reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of reactants must be optimized to minimize side products like unreacted hydrazides or over-oxidized species .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s functional groups?

- Methodology :

- NMR : H NMR identifies the ethyl ester (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and carbamoyl NH (δ 6.5–7.0 ppm). C NMR confirms the carbonyl groups (C=O at δ 165–175 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm), NH (3300–3500 cm), and thiazole C-S (600–700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, such as loss of the ethyl group (M – 45) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity in derivatization reactions?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), catalyst loading (e.g., p-toluenesulfonic acid), and solvent polarity (DMF vs. ethanol). Response surface methodology (RSM) identifies optimal conditions .

- Computational Modeling : Quantum mechanical calculations (DFT) predict transition states and activation energies for nucleophilic substitution at the thiazole ring’s 3-position .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., enzyme inhibition vs. cell-based assays) and control variables (pH, incubation time). For instance, conflicting IC values may arise from differences in buffer systems (phosphate vs. Tris-HCl) .

- Structural-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at the 5-position) with activity trends. For example, carbamoyl groups enhance hydrogen bonding with target proteins compared to ester derivatives .

Q. How does this compound interact with biological targets at the molecular level?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or GPCRs. Key interactions include hydrogen bonds between the carbamoyl NH and Asp86 in COX-2 .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic driving forces .

Critical Analysis of Contradictions

- Variability in Biological Assays : Discrepancies in IC values (e.g., 12 μM vs. 45 μM for COX-2 inhibition) may stem from differences in enzyme isoforms or assay protocols. Standardization using validated kits (e.g., Cayman Chemical’s COX Inhibitor Screening Assay) is recommended .

- Synthetic Yield Discrepancies : Lower yields in ethanol-based syntheses (65%) vs. DMF (82%) highlight solvent polarity’s role in stabilizing intermediates .

Future Research Directions

- Develop hybrid analogs by replacing the ethyl ester with bioisosteres (e.g., trifluoromethyl groups) to enhance metabolic stability .

- Investigate synergistic effects in combination therapies, particularly against multidrug-resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.